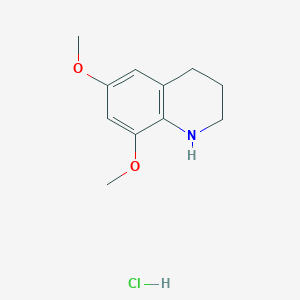

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of methoxy groups at positions 6 and 8 on the quinoline ring enhances its chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar dehydrating agents and reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. The compound's structure allows for modifications that enhance its pharmacological properties. For instance, the incorporation of methoxy groups is known to influence the compound's interaction with biological targets.

Local Anesthetic Activity

Research indicates that derivatives of this compound exhibit significant local anesthetic activity. In studies involving rabbit eyes, these compounds demonstrated a longer duration of anesthesia compared to traditional agents like lidocaine . This suggests their potential as effective local anesthetics in clinical settings.

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported that specific derivatives showed significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . This positions this compound as a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances has led to investigations into its effects on the central nervous system. It has been suggested that certain derivatives may possess orexin receptor agonist properties, which could be beneficial in treating sleep disorders and cognitive impairments associated with conditions like schizophrenia .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound and its derivatives. The acute toxicity studies indicated variable hepatotoxicity among different compounds but no significant carcinogenic or mutagenic potential . This information is crucial for advancing these compounds toward clinical trials.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has revealed insights into how modifications to the tetrahydroquinoline scaffold can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases local anesthetic potency |

| Alteration of aryl substituents | Modulates antitumor efficacy |

This table highlights how specific changes can lead to improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Local Anesthetic Efficacy : A study found that certain derivatives provided longer-lasting anesthesia than lidocaine in animal models .

- Anticancer Properties : Research indicated significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development targeting malignancies .

- Neuropharmacology : Investigations into orexin receptor interactions have opened avenues for treating sleep disorders and cognitive dysfunctions associated with psychiatric conditions .

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxy groups and the tetrahydroquinoline ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with methoxy groups at positions 6 and 7.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A hydrochloride salt form with similar properties.

Uniqueness

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other similar compounds.

Biologische Aktivität

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. The presence of methoxy groups at the 6 and 8 positions enhances its chemical reactivity and potential biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance:

- Neurotransmitter Modulation : It may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters and potential therapeutic effects in neurological disorders.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Local Anesthetic Properties : A study evaluated the local anesthetic activity of various tetrahydroisoquinoline derivatives, including this compound. The compound showed significant local anesthetic effects in rabbit models, outperforming traditional agents like lidocaine in terms of duration .

- Toxicity Evaluation : In a toxicity study involving multiple derivatives of tetrahydroisoquinolines, this compound was assessed for acute toxicity levels. The LD50 values indicated moderate toxicity but were significantly lower than some structurally similar compounds .

- Pharmacokinetic Studies : In silico studies using ADMET/TOPKAT predictions indicated that while the compound exhibited acceptable pharmacodynamic properties without carcinogenic or mutagenic potential, there were concerns regarding hepatotoxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related tetrahydroisoquinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Stronger antimicrobial effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Single methoxy group at position 6 | Moderate anticancer properties |

| 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Unique positioning of methoxy groups enhances reactivity | Promising local anesthetic effects |

Eigenschaften

IUPAC Name |

6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMXTSBYAMXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.